p-Phos, (S)-

Catalog No.
S729428
CAS No.
221012-82-4
M.F
C38H34N2O4P2
M. Wt
644.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Phos, (S)-

CAS Number

221012-82-4

Product Name

p-Phos, (S)-

IUPAC Name

[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane

Molecular Formula

C38H34N2O4P2

Molecular Weight

644.6 g/mol

InChI

InChI=1S/C38H34N2O4P2/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30/h5-26H,1-4H3

InChI Key

JZOSBBLJKXSBBN-UHFFFAOYSA-N

SMILES

COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC

Canonical SMILES

COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC

(S)-p-Phos, also known as (S)-1,1'-Bis(diphenylphosphino)ferrocene, is a chiral ligand commonly employed in asymmetric catalysis. Its ability to control the stereochemistry of reaction products, meaning it influences the spatial arrangement of atoms in molecules, makes it a valuable tool for researchers in various fields.

Mechanism of Action

(S)-p-Phos functions by coordinating with a metal center in a catalyst complex. This coordination creates a chiral environment around the metal, directing the approach of reactants and influencing the formation of specific stereoisomers. The stereochemistry of the ligand itself, denoted by the "(S)" configuration, plays a crucial role in this process.

  • Coordination: The two phosphine groups of (S)-p-Phos bind to the metal center in the catalyst, forming a stable complex.
  • Chiral Environment: The arrangement of the atoms around the metal, influenced by the (S) configuration of the ligand, creates a non-superimposable mirror image. This environment selectively favors the approach of one reactant enantiomer over the other.
  • Stereoselective Reaction: The interaction between the favored reactant and the chiral environment directs the reaction pathway, leading to the preferential formation of a specific stereoisomer in the product.

Applications in Research

(S)-p-Phos finds applications in a wide range of asymmetric catalytic reactions, including:

  • Hydrogenation: Enantioselective reduction of alkenes and ketones to their corresponding chiral alcohols.
  • Hydroformylation: Synthesis of aldehydes with a specific chirality from alkenes.
  • C-C Bond Formation: Enantioselective coupling reactions to form new carbon-carbon bonds between different molecules.
  • Cycloadditions: Formation of cyclic compounds with controlled stereochemistry through various cycloaddition reactions.

p-Phos, (S)-, also known as (S)-1-(diphenylphosphino)-2-methyl-1-propanol, is a chiral phosphine compound that plays a significant role in organometallic chemistry and catalysis. This compound is characterized by its phosphine functional group, which consists of a phosphorus atom bonded to three organic groups and one lone pair of electrons. The specific stereochemistry of the (S)-enantiomer contributes to its unique reactivity and selectivity in various

p-Phos, (S)- is primarily utilized as a ligand in transition metal catalysis. It forms stable complexes with metals such as palladium and platinum, facilitating various reactions including:

  • Cross-coupling reactions: p-Phos enhances the efficiency of Suzuki and Heck reactions, where it aids in the formation of carbon-carbon bonds.
  • Hydrogenation: The compound can be involved in asymmetric hydrogenation processes, leading to the production of chiral alcohols and amines.
  • C-H activation: p-Phos has been shown to promote C-H activation in aromatic compounds, allowing for functionalization at specific sites.

These reactions benefit from the steric and electronic properties imparted by the (S)-configuration of p-Phos.

The synthesis of p-Phos, (S)- can be achieved through several methods:

  • Chiral Pool Synthesis: Starting from naturally occurring chiral sources such as amino acids or sugars.
  • Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to induce chirality during the formation of the phosphine.
  • Phosphination Reactions: Reacting appropriate alkyl halides with diphenylphosphine under controlled conditions to yield the desired product.

These methods allow for the production of high-purity enantiomers necessary for applications in asymmetric synthesis.

p-Phos, (S)- finds extensive applications in:

  • Catalysis: As a ligand in various catalytic processes including cross-coupling and hydrogenation.
  • Material Science: Used in the development of new materials through polymerization reactions.
  • Medicinal Chemistry: Potentially useful in drug development due to its ability to form stable complexes with metal ions that may influence biological pathways.

The versatility of p-Phos makes it a valuable compound across multiple fields.

Interaction studies involving p-Phos typically focus on its coordination with transition metals. These studies often utilize techniques such as:

  • Nuclear Magnetic Resonance Spectroscopy (NMR): To analyze the structure and dynamics of metal-ligand complexes.
  • X-ray Crystallography: For determining the precise arrangement of atoms within solid-state complexes.
  • Electrochemical Methods: To investigate redox behavior and stability in solution.

Such studies help elucidate the mechanisms by which p-Phos enhances catalytic activity.

p-Phos shares structural similarities with other phosphine ligands, yet it possesses unique characteristics due to its specific stereochemistry. Notable similar compounds include:

Compound NameStructure TypeUnique Features
TriphenylphosphineTrisubstituted phosphineHighly stable but less selective
Diphenylphosphinoacetic acidPhosphine with carboxylic acidUseful for carboxylation reactions
BisphosphineBidentate ligandCan stabilize larger metal centers

p-Phos is distinguished by its chiral nature, which allows for enhanced selectivity in asymmetric synthesis compared to non-chiral or achiral phosphines.

Molecular Structure: 2,2',6,6'-Tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine

The molecular structure of (S)-p-Phos, formally designated as (S)-2,2',6,6'-tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine, represents a distinctive class of atropisomeric biaryl bisphosphine ligands [1]. This compound exhibits the molecular formula C₃₈H₃₄N₂O₄P₂ with a molecular weight of 644.6 grams per mole [2]. The ligand architecture incorporates two methoxy-substituted pyridine rings as the central backbone, distinguishing it from conventional biphenyl-based phosphine systems [1].

The structural framework consists of a 3,3'-bipyridine core bearing diphenylphosphino groups at the 4,4'-positions and methoxy substituents at the 2,2',6,6'-positions [2] [3]. This unique substitution pattern creates a sterically hindered environment around the phosphorus centers while maintaining the necessary coordination geometry for metal binding [1]. The presence of the pyridine nitrogen atoms introduces additional electronic effects compared to purely carbon-based biaryl systems [4].

The atropisomeric nature of p-Phos arises from restricted rotation around the central bipyridine bond, enabling the existence of enantiomerically pure forms [1]. The (S)-configuration refers to the specific spatial arrangement of the substituents around the chiral axis, which can be determined through optical resolution methods using chiral resolving agents [5]. The molecular geometry exhibits significant steric bulk due to the combination of diphenylphosphino groups and methoxy substituents, resulting in a cone angle that influences its coordination behavior with transition metals [1].

Table 1: Molecular Parameters of (S)-p-Phos

ParameterValue
Molecular FormulaC₃₈H₃₄N₂O₄P₂
Molecular Weight644.6 g/mol
Chemical Abstracts Service Number362524-23-0
International Union of Pure and Applied Chemistry Name(S)-4,4'-Bis(diphenylphosphino)-2,2',6,6'-tetramethoxy-3,3'-bipyridine
Structural ClassificationAtropisomeric biaryl bisphosphine

X-Ray Crystallographic Analysis

X-ray crystallographic studies of (S)-p-Phos have provided detailed insights into its solid-state structure and intermolecular interactions [5]. The crystal structure determination reveals that the compound crystallizes in an orthorhombic space group P2₁2₁2₁ with specific unit cell parameters [5]. The crystallographic analysis demonstrates a dihedral angle between the two pyridine rings of approximately 75.9 degrees, indicating significant deviation from planarity [5].

The crystallographic data obtained at 294 Kelvin shows unit cell dimensions with a = 10.0967(10) Angstroms, b = 21.000(2) Angstroms, and c = 27.390(3) Angstroms [5]. The crystal structure exhibits a cell volume of 5807.6(10) cubic Angstroms with Z = 4, indicating four formula units per unit cell [5]. The refinement parameters include an R-factor of 0.053 and a weighted R-factor of 0.147, demonstrating good data quality [5].

Intermolecular interactions in the crystal lattice are primarily governed by van der Waals forces and weak hydrogen bonding interactions [5]. The crystal packing reveals that molecules arrange in infinite chains through specific intermolecular contacts involving the methoxy oxygen atoms and aromatic hydrogen atoms [5]. The phosphorus-phosphorus distances within the molecule and the phosphorus-nitrogen geometric relationships provide critical information about the ligand's preferred coordination geometry [5].

Table 2: Crystallographic Parameters of (S)-p-Phos

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Temperature294 K
Unit Cell a10.0967(10) Å
Unit Cell b21.000(2) Å
Unit Cell c27.390(3) Å
Cell Volume5807.6(10) ų
Z4
Density1.320 Mg m⁻³
R-factor0.053
Weighted R-factor0.147

Spectroscopic Properties

³¹P NMR Spectral Characteristics

Phosphorus-31 nuclear magnetic resonance spectroscopy provides the most definitive characterization method for p-Phos and related phosphine ligands [6] [7]. The ³¹P NMR spectrum of (S)-p-Phos exhibits characteristic chemical shifts that reflect the electronic environment of the phosphorus nuclei [6]. The chemical shift values typically appear in the range characteristic of triarylphosphines, with specific values influenced by the electron-donating methoxy groups and the pyridine nitrogen atoms [7].

The ³¹P NMR chemical shifts of phosphine ligands are dominated by paramagnetic shielding effects rather than diamagnetic contributions, resulting in a wide chemical shift range from approximately +250 to -250 parts per million [6]. For p-Phos, the phosphorus nuclei experience specific electronic environments due to the proximity of both electron-donating methoxy groups and electron-withdrawing pyridine rings [7]. The spectral analysis typically employs proton decoupling to eliminate coupling interactions and provide sharp, well-resolved signals [8].

The ³¹P NMR characteristics of p-Phos can be correlated with its electronic donor properties through established relationships between chemical shifts and ligand electronic parameters [7]. Integration of ³¹P NMR signals is generally unreliable due to uneven nuclear Overhauser effect enhancement, necessitating alternative quantitative approaches [8]. The spectral assignment is facilitated by comparison with related bipyridine-based phosphine systems and computational predictions [7].

Table 3: ³¹P NMR Spectroscopic Data for p-Phos

ParameterTypical RangeMeasurement Conditions
Chemical Shift Range0 to -20 ppmReferenced to 85% phosphoric acid
Coupling PatternsSingletProton-decoupled conditions
Line WidthSharpTemperature: 298 K
Solvent EffectsVariableChloroform-d, benzene-d₆

Other Spectroscopic Features

Complementary spectroscopic techniques provide additional structural and electronic information about p-Phos [6]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the aromatic protons of both the pyridine rings and the phenyl substituents on phosphorus [9]. The methoxy groups appear as distinct singlets in the aliphatic region, providing clear evidence for the substitution pattern [9].

Carbon-13 nuclear magnetic resonance spectroscopy offers detailed information about the carbon framework, with characteristic signals for aromatic carbons, methoxy carbons, and quaternary carbons [8]. The carbon atoms directly bonded to phosphorus exhibit characteristic coupling patterns due to phosphorus-carbon interactions [6]. Infrared spectroscopy shows characteristic absorption bands for the aromatic carbon-carbon stretching vibrations and carbon-oxygen stretching of the methoxy groups [9].

Ultraviolet-visible spectroscopy provides information about the electronic transitions within the aromatic system, with absorption maxima influenced by the extended conjugation and substituent effects [10]. Mass spectrometry confirms the molecular weight and fragmentation patterns characteristic of the diphenylphosphino and tetramethoxybipyridine structural units [9]. These combined spectroscopic data provide comprehensive characterization of the molecular structure and electronic properties [6].

Electronic and Steric Parameters

The electronic properties of p-Phos can be quantified using established ligand parameter systems, particularly the Tolman Electronic Parameter framework [11] [12]. The Tolman Electronic Parameter measures the electron-donating or electron-withdrawing ability of phosphine ligands through carbon monoxide stretching frequencies in nickel tricarbonyl complexes [12]. For p-Phos, the electronic parameter reflects the combined influence of the electron-donating methoxy groups and the pyridine nitrogen atoms [11].

The electronic parameter of p-Phos places it among moderately electron-donating phosphine ligands, with values typically falling between those of triphenylphosphine and more strongly donating alkylphosphines [12] [13]. The presence of methoxy substituents enhances the electron density at phosphorus through inductive and resonance effects, while the pyridine nitrogens provide additional electronic perturbations [11]. Computational studies using density functional theory have provided detailed analyses of the electronic structure and bonding characteristics [14].

Steric parameters of p-Phos are characterized by cone angle measurements and related geometric descriptors [13]. The cone angle, defined as the apex angle of a cylindrical cone centered at a distance of 2.28 Angstroms from phosphorus and encompassing the outermost van der Waals radii, provides a quantitative measure of steric bulk [12]. The tetramethoxy substitution pattern and diphenylphosphino groups contribute to significant steric demand around the coordination sphere [13].

Table 4: Electronic and Steric Parameters of p-Phos

Parameter TypeParameterEstimated ValueReference Method
ElectronicTolman Electronic Parameter~2065 cm⁻¹Nickel carbonyl complexes
ElectronicDonor NumberModerateComparative analysis
StericCone Angle~145°Crystallographic data
StericSolid Angle~2.8 srComputational model
Electronicπ-Acceptor AbilityWeakElectronic structure analysis

Conformational Analysis and Rotational Barriers

The conformational behavior of p-Phos is governed by rotational barriers around key bonds, particularly the central bipyridine linkage and the phosphorus-aryl bonds [15] [16]. The atropisomeric stability arises from restricted rotation around the 3,3'-bipyridine bond due to steric interactions between the bulky substituents [16]. Computational studies have investigated the energy barriers associated with interconversion between different conformational states [16].

The rotational barrier around the central bipyridine bond is significantly elevated due to the presence of the 2,2',6,6'-tetramethoxy substitution pattern and the 4,4'-diphenylphosphino groups [15]. Energy calculations suggest barriers on the order of 25-30 kilocalories per mole, sufficient to maintain configurational stability under normal conditions [16]. This high barrier enables the resolution and isolation of individual enantiomers [16].

Conformational preferences are also influenced by intramolecular interactions between the methoxy groups and the phosphine substituents [17]. Density functional theory calculations have mapped the potential energy surface for various conformational states, identifying preferred geometries and transition states [16]. The conformational analysis reveals that the molecule adopts a twisted geometry that minimizes steric repulsions while maintaining optimal orbital overlap [17].

Variable-temperature nuclear magnetic resonance studies can provide experimental evidence for conformational dynamics and exchange processes [15]. At elevated temperatures, exchange phenomena may become observable, providing direct measurement of activation barriers [18]. The conformational preferences have important implications for the coordination behavior and catalytic properties of metal complexes containing p-Phos [16].

Table 5: Conformational Parameters of p-Phos

Conformational FeatureEnergy BarrierTemperature DependenceMeasurement Method
Bipyridine Rotation~28 kcal/molHigh barrier regimeComputational analysis
Phosphine Rotation~5-8 kcal/molDynamic exchangeVariable-temperature NMR
Methoxy Rotation~2-3 kcal/molRapid exchangeRoom temperature NMR
Preferred Dihedral Angle75-80°Temperature independentX-ray crystallography

XLogP3

8

UNII

04VUU8H7L4

Other CAS

362524-23-0

Dates

Modify: 2023-08-15

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